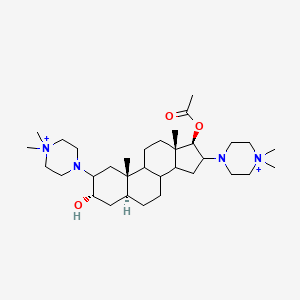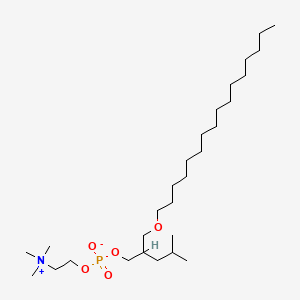
Piperazine hydrochloride
Vue d'ensemble
Description
Piperazine is an organic compound that consists of a six-membered ring containing two opposing nitrogen atoms . It belongs to the family of medicines called anthelmintics, which are used in the treatment of worm infections . Piperazine works by paralyzing the worms, which are then passed in the stool .
Synthesis Analysis
Piperazine can be synthesized by reacting alcoholic ammonia with 1,2-dichloroethane, by the action of sodium and ethylene glycol on ethylene diamine hydrochloride, or by reduction of pyrazine with sodium in ethanol . Recently, major advances have been made in the C–H functionalization of the carbon atoms of the piperazine ring .
Molecular Structure Analysis
Piperazine is characterized by the 1,4-relationship of the two nitrogen atoms that comprise the six-membered ring . These two heteroatoms improve the pharmacological and pharmacokinetic profiles of drug candidates containing piperazines since the nitrogen atom sites serve as hydrogen bond donors/acceptors .
Chemical Reactions Analysis
Piperazine synthesis methods on intermolecular and intramolecular cyclization catalytic processes have been compared and reviewed analytically . The advantages and disadvantages of current ways of synthesizing piperazine are described while focusing on the preferred and highly selective processes of intramolecular cyclization using aminoethylethanolamine and diethylenetriamine, and one-step intermolecular cyclization using ethylenediamine, mono-, and diethanolamine .
Physical And Chemical Properties Analysis
Piperazine is freely soluble in water and ethylene glycol, but insoluble in diethyl ether . It is a weak base with two pKb of 5.35 and 9.73 at 25 °C . The pH of a 10% aqueous solution of piperazine is 10.8–11.8 . Piperazine readily absorbs water and carbon dioxide from the air .
Applications De Recherche Scientifique
Medicinal Chemistry
Piperazine hydrochloride is often found in drugs or bioactive molecules . It is used as a basic and hydrophilic group to optimize the pharmacokinetic properties of the final molecule or as a scaffold to arrange pharmacophoric groups in the proper position in the interaction with the target macromolecules .
Drug Discovery
Piperazine ranks as the third most common nitrogen heterocycle in drug discovery . It is prevalent in diverse pharmacological agents with anxiolytic, antiviral, cardioprotective, anticancer, and antidepressant properties . Moreover, it is the key component of several blockbuster drugs, such as Imatinib (also marketed as Gleevec), and Sildenafil, sold as Viagra .
C–H Functionalization
Despite its wide use in medicinal chemistry, the structural diversity of piperazines is limited . Recently, major advances have been made in the C–H functionalization of the carbon atoms of the piperazine ring .
Synthetic Chemistry
The chemical reactivity of piperazine-based synthons facilitates its insertion into the molecule . The synthetic methodologies used to prepare the compounds in the discovery and process chemistry are reviewed .
Kinase Inhibitors
Piperazine-containing drugs are often used as kinase inhibitors . They play a crucial role in the regulation of cell functions, and their dysregulation is often associated with diseases such as cancer .
Receptor Modulators
Piperazine hydrochloride is used in the development of receptor modulators . These modulators can either enhance or inhibit the activity of receptors, which are proteins that respond to specific chemical signals .
Scientific Research
Due to its ability to form stable crystalline salts, piperazine is utilized in scientific research as a reagent for the preparation of various organic compounds .
Bioavailability Enhancement
The presence of the additional nitrogen in piperazine permits for adjusting 3D geometry at the distal position of the six-membered ring, which is not easily available with morpholines or piperidines . This improves the pharmacological and pharmacokinetic profiles of drug candidates containing piperazines, increasing water solubility and bioavailability .
Mécanisme D'action
Target of Action
Piperazine hydrochloride primarily targets the GABA (γ-aminobutyric acid) receptors located on muscle membranes . These receptors play a crucial role in inhibitory neurotransmission, helping to maintain the balance of excitation and inhibition in the central nervous system .
Mode of Action
Piperazine hydrochloride interacts with its targets by binding directly and selectively to muscle membrane GABA receptors . This binding presumably causes hyperpolarization of nerve endings, which results in the flaccid paralysis of the worm . This paralysis allows the host body to easily remove or expel the invading organism .
Biochemical Pathways
The primary biochemical pathway affected by piperazine hydrochloride is the GABAergic pathway . By acting as a GABA receptor agonist, piperazine hydrochloride enhances the inhibitory effects of GABA, leading to hyperpolarization and subsequent paralysis of the worm .
Pharmacokinetics
Upon entry into the systemic circulation, piperazine hydrochloride is partly oxidized and partly eliminated as an unchanged compound . It is freely soluble in water and ethylene glycol, but insoluble in diethyl ether . This solubility profile influences its absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability .
Result of Action
The molecular and cellular effects of piperazine hydrochloride’s action primarily involve the paralysis of parasites . By causing flaccid paralysis, piperazine hydrochloride disrupts the normal functioning of the parasites, making it easier for the host body to remove or expel them .
Action Environment
Environmental factors can influence the action, efficacy, and stability of piperazine hydrochloride. For instance, piperazine hydrochloride readily absorbs water and carbon dioxide from the air . Additionally, the compound’s solubility in water and ethylene glycol can affect its distribution in the body and its interaction with its target receptors . .
Orientations Futures
Piperazine ranks as the third most common nitrogen heterocycle in drug discovery, and it is the key component of several blockbuster drugs . Despite its wide use in medicinal chemistry, the structural diversity of piperazines is limited . Recently, major advances have been made in the C–H functionalization of the carbon atoms of the piperazine ring . This provides attractive new avenues for the synthesis of defined substitution patterns of piperazines and expands the growing portfolio in the piperazine toolbox for broad applications in medicinal chemistry research .
Propriétés
IUPAC Name |
piperazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2.ClH/c1-2-6-4-3-5-1;/h5-6H,1-4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSQACBWWAIBWIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
142-64-3, 110-85-0 (Parent) | |
| Record name | Piperazine, hydrochloride (1:2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=142-64-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Piperazine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006094402 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Piperazine monohydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007542236 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2064739 | |
| Record name | Piperazine, monohydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2064739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Piperazine hydrochloride | |
CAS RN |
7542-23-6, 6094-40-2 | |
| Record name | Piperazine, monohydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7542-23-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Piperazine, hydrochloride (1:?) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6094-40-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Piperazine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006094402 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Piperazine monohydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007542236 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Piperazine, hydrochloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Piperazine, monohydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2064739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Piperazinium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.566 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PIPERAZINE MONOHYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7N36JHA4P6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does infection with Ascaridia galli affect vitamin A levels in chickens, and how does Piperazine hydrochloride influence this effect?
A2: Studies show that chickens infected with Ascaridia galli experience a significant decrease in vitamin A levels in their liver compared to uninfected chickens. [] Interestingly, administering Piperazine hydrochloride to infected chickens resulted in higher liver vitamin A levels than in uninfected chickens not receiving the drug. [] The highest vitamin A levels were observed in uninfected chickens treated with Piperazine hydrochloride. [] The mechanism behind this phenomenon requires further investigation.
Q2: What is the molecular formula and weight of Piperazine hydrochloride?
A2: While the provided research does not explicitly state the molecular formula and weight of Piperazine hydrochloride, this information can be easily found in chemical databases. Please refer to reputable sources like PubChem or ChemSpider for this data.
Q3: Is there any information on the stability of Piperazine hydrochloride under different storage conditions or in various formulations?
A4: The provided research primarily focuses on the biological activity of Piperazine hydrochloride against Ascaridia galli in chickens. [] It doesn't delve into its material compatibility, stability under various conditions, or formulation specifics.
Q4: Does Piperazine hydrochloride exhibit any catalytic properties?
A4: The provided research does not mention any catalytic properties of Piperazine hydrochloride. [1-28] Its primary application in these studies is as an anthelmintic agent.
Q5: Has computational chemistry been employed to study Piperazine hydrochloride and its derivatives?
A5: While computational chemistry plays a crucial role in modern drug discovery, the provided research doesn't mention any specific studies involving simulations, calculations, or QSAR models for Piperazine hydrochloride. [1-28]
Q6: How do structural modifications of Piperazine hydrochloride affect its activity against Ascaridia galli?
A6: The provided research focuses solely on the effects of Piperazine hydrochloride itself and doesn't explore the activity of its derivatives. [1-28] Therefore, no conclusions can be drawn about the impact of structural modifications on its activity.
Q7: What formulation strategies have been explored to enhance the stability, solubility, or bioavailability of Piperazine hydrochloride?
A7: The research primarily investigates the in vivo efficacy of Piperazine hydrochloride against Ascaridia galli in chickens and doesn't explore specific formulation strategies. [1-28]
Q8: What are the SHE regulations surrounding the use of Piperazine hydrochloride?
A8: This Q&A section focuses on the scientific aspects of Piperazine hydrochloride based on the provided research. [1-28] It's crucial to consult relevant regulatory bodies and guidelines for comprehensive information on SHE regulations.
Q9: What is known about the absorption, distribution, metabolism, and excretion (ADME) of Piperazine hydrochloride in chickens?
A9: The provided research doesn't offer detailed insights into the ADME of Piperazine hydrochloride in chickens. [1-28] Further research is needed to understand its pharmacokinetic profile.
Q10: What is the effective prophylactic dose of Piperazine hydrochloride against Ascaridia galli in chickens?
A11: The research demonstrates that adding 0.1% Piperazine hydrochloride to chicken feed shows a clear prophylactic effect against Ascaridia galli. [] A concentration of 0.2% to 0.3% in the feed provided complete protection against infection. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[3,4-Dihydroxy-5-[6-O-(3,4-dihydroxy-trans-cinnamoyl)-beta-D-glucopyranosyloxy]phenyl]-3-(beta-D-glucopyranosyloxy)-5-[6-O-(3,4-dihydroxy-cis-cinnamoyl)-beta-D-glucopyranosyloxy]-7-hydroxy-1-benzopyrylium](/img/structure/B1213356.png)

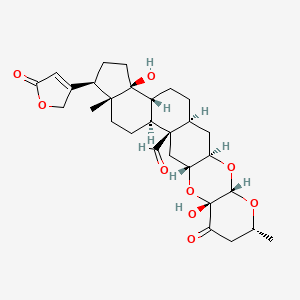
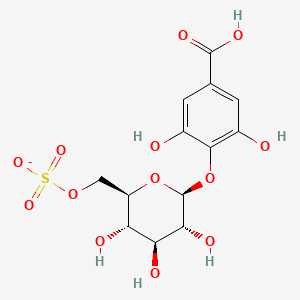
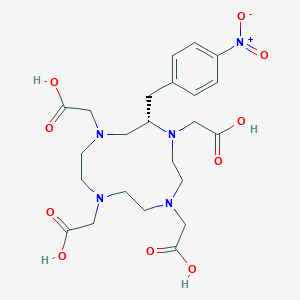
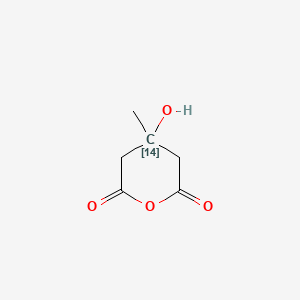
![4-amino-N-[5-amino-4-[3-amino-6-(aminomethyl)-5-hydroxyoxan-2-yl]oxy-3-[5-(aminomethyl)-3,4-dihydroxyoxolan-2-yl]oxy-2-hydroxycyclohexyl]-2-hydroxybutanamide](/img/structure/B1213369.png)

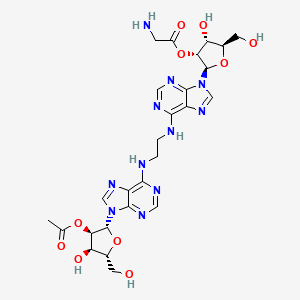
![methyl (2S)-2-[(2-amino-2-methylpropanoyl)-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoate](/img/structure/B1213373.png)
